molecular formula C12H11F2NO3 B12832645 ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate CAS No. 1352397-09-1

ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate

Cat. No.: B12832645
CAS No.: 1352397-09-1
M. Wt: 255.22 g/mol
InChI Key: ZYFGFXJFVGTCCX-UHFFFAOYSA-N
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Description

Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a difluoromethoxy group attached to the indole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group. Subsequent hydrolysis and reduction steps are employed to convert the nitro group to an amine, which is then subjected to redox reactions to yield the final product.

Industrial Production Methods

For industrial production, the process is optimized to achieve high yield, low cost, and minimal environmental impact. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, ensures the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to target proteins and enzymes . This interaction can modulate various biological pathways, leading to its observed effects in medicinal and agricultural applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate is unique due to the presence of both the indole ring and the difluoromethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

Ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate is a compound that belongs to the indole family, known for its diverse biological activities. Indole derivatives have been extensively studied for their roles in pharmaceuticals, particularly due to their potential anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group, which enhances its stability and lipophilicity, potentially improving its interaction with biological targets. Its chemical structure can be represented as follows:

C12H10F2N2O3\text{C}_12\text{H}_{10}\text{F}_2\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group is believed to increase the compound's binding affinity to these targets, leading to enhanced therapeutic effects.

Target Enzymes

  • 5-Lipoxygenase (5-LO) : This enzyme is involved in the synthesis of leukotrienes, which are mediators of inflammation. Compounds designed around the indole scaffold have shown promising inhibitory effects on 5-LO activity.
  • Cyclooxygenases (COX-1 and COX-2) : These enzymes are critical in the inflammatory response. Studies have indicated that certain indole derivatives can inhibit COX enzymes, thereby reducing inflammation.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that related compounds exhibited significant inhibition of COX-2 activity, with IC50 values in the micromolar range, suggesting potential for therapeutic use in inflammatory diseases .

Anticancer Properties

Indole derivatives, including this compound, have shown promise in anticancer research. For instance, studies indicate that these compounds can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .

Case Study 1: Inhibition of 5-Lipoxygenase

A study reported that derivatives similar to this compound effectively inhibited human 5-LO with IC50 values ranging from 0.7 μM to 0.23 μM in cell-free assays and polymorphonuclear leukocytes respectively . This highlights the compound's potential as an anti-inflammatory agent.

Case Study 2: Antitumor Activity

Research has shown that indole derivatives exhibit antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated significant growth inhibition in HCT116 and OVCAR-8 cell lines with IC50 values of approximately 7.76 µM and 9.76 µM respectively . Such findings suggest that this compound may have similar anticancer properties.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the indole scaffold significantly affect biological activity. The presence of electron-withdrawing groups like difluoromethoxy enhances lipophilicity and stability, which are critical for binding to biological targets .

CompoundTargetIC50 Value (µM)
This compound5-LO~0.23
Related Indole DerivativeCOX-2~23.8

Properties

CAS No.

1352397-09-1

Molecular Formula

C12H11F2NO3

Molecular Weight

255.22 g/mol

IUPAC Name

ethyl 5-(difluoromethoxy)-1H-indole-3-carboxylate

InChI

InChI=1S/C12H11F2NO3/c1-2-17-11(16)9-6-15-10-4-3-7(5-8(9)10)18-12(13)14/h3-6,12,15H,2H2,1H3

InChI Key

ZYFGFXJFVGTCCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)OC(F)F

Origin of Product

United States

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